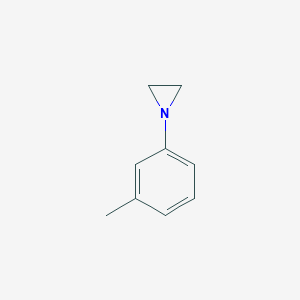![molecular formula C7H10N4 B11923814 2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11923814.png)
2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Metil-6,7-dihidropirazolo[1,5-a]pirimidin-5-amina es un compuesto heterocíclico que presenta un sistema de anillos fusionados que combina anillos de pirazol y pirimidina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2-Metil-6,7-dihidropirazolo[1,5-a]pirimidin-5-amina típicamente implica la reacción de 3,5-diamino-4-nitropirazol con éster acetoacético. Esta reacción produce dos compuestos principales: 2-amino-5-metil-3-nitro-4,7-dihidropirazolo[1,5-a]pirimidin-7-ona y 3-amino-5-(β-hidroxicrotonil)amino-4-nitropirazol. El último puede convertirse en la dihidropirazolo[1,5-a]-pirimidinona bicíclica deseada mediante calentamiento en solución .
Métodos de producción industrial: Los métodos de producción industrial para este compuesto no están ampliamente documentados, pero es probable que impliquen la ampliación de los procesos de síntesis de laboratorio con optimizaciones para el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo y técnicas de purificación avanzadas.
Análisis De Reacciones Químicas
Tipos de reacciones: 2-Metil-6,7-dihidropirazolo[1,5-a]pirimidin-5-amina experimenta varias reacciones químicas, incluida la hidrólisis, la oxidación, la reducción, la alquilación, la formacilación y la nitrosación .
Reactivos y condiciones comunes:
Hidrólisis: Típicamente implica condiciones ácidas o básicas para descomponer el compuesto en moléculas más simples.
Oxidación: A menudo utiliza agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Comúnmente emplea agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Alquilación: Implica haluros de alquilo en condiciones básicas.
Formacilación: Utiliza agentes formaciladores como el ácido fórmico o la formamida.
Nitrosación: Implica agentes nitrosantes como el nitrito de sodio en condiciones ácidas.
Productos principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos correspondientes, mientras que la reducción podría producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
2-Metil-6,7-dihidropirazolo[1,5-a]pirimidin-5-amina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como inhibidor enzimático y sus interacciones con macromoléculas biológicas.
Medicina: Explorado por sus propiedades anticancerígenas y su potencial como agente terapéutico.
Industria: Utilizado en el desarrollo de materiales con propiedades fotofísicas específicas.
Mecanismo De Acción
El mecanismo de acción de 2-Metil-6,7-dihidropirazolo[1,5-a]pirimidin-5-amina implica su interacción con objetivos moleculares como enzimas y receptores. La estructura del compuesto le permite encajar en los sitios activos de las enzimas, inhibiendo su actividad. Esta inhibición puede interrumpir varias vías biológicas, lo que lleva a efectos terapéuticos .
Compuestos similares:
- 2-Metil-5,7-difenil-6,7-dihidropirazolo[1,5-a]pirimidina
- 5-Aminoazolo[1,5-a]pirimidin-7-onas
- 7-Hidroxi-5-metil-[1,2,4]triazolo[1,5-a]pirimidina
Singularidad: 2-Metil-6,7-dihidropirazolo[1,5-a]pirimidin-5-amina es única debido a su patrón de sustitución específico y las propiedades electrónicas resultantes. Estas propiedades lo hacen particularmente adecuado para aplicaciones en química medicinal y ciencia de materiales, donde el control preciso de las interacciones moleculares es crucial.
Comparación Con Compuestos Similares
- 2-Methyl-5,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine
- 5-Aminoazolo[1,5-a]pyrimidin-7-ones
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness: 2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine is unique due to its specific substitution pattern and the resulting electronic properties. These properties make it particularly suitable for applications in medicinal chemistry and material science, where precise control over molecular interactions is crucial.
Propiedades
Fórmula molecular |
C7H10N4 |
|---|---|
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine |
InChI |
InChI=1S/C7H10N4/c1-5-4-7-9-6(8)2-3-11(7)10-5/h4H,2-3H2,1H3,(H2,8,9) |
Clave InChI |
KHJNNGQESBGZOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2CCC(=NC2=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B11923749.png)

![7-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11923763.png)


![Imidazo[1,5-a]pyridin-7-amine](/img/structure/B11923768.png)
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11923776.png)




![8-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923803.png)


